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molecular formula C11H10N2O5 B1603869 6,7-Dimethoxy-4-hydroxy-3-nitroquinoline CAS No. 205448-44-8

6,7-Dimethoxy-4-hydroxy-3-nitroquinoline

Cat. No. B1603869
M. Wt: 250.21 g/mol
InChI Key: ZWHKUFJMQKYROB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06809097B1

Procedure details

Phosphorus oxychloride (1.69 g, 11 mmol) was added to a suspension of 6,7-dimethoxy-3-nitro-1,4-dihydroquinolin-4-one (2.5 g, 10 mmol) in anhydrous DMF (20 ml) and the mixture was heated at 100° C. for 30 minutes. The mixture was cooled and poured onto ice/water. The precipitate was collected by filtration, washed with water and dried under vacuum to give 4-chloro-6,7-dimethoxy-3-nitroquinoline (2.25 g, 83%).
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[CH3:6][O:7][C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][C:17]=1[O:18][CH3:19])[NH:14][CH:13]=[C:12]([N+:20]([O-:22])=[O:21])[C:11]2=O>CN(C=O)C>[Cl:3][C:11]1[C:10]2[C:15](=[CH:16][C:17]([O:18][CH3:19])=[C:8]([O:7][CH3:6])[CH:9]=2)[N:14]=[CH:13][C:12]=1[N+:20]([O-:22])=[O:21]

Inputs

Step One
Name
Quantity
1.69 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
2.5 g
Type
reactant
Smiles
COC=1C=C2C(C(=CNC2=CC1OC)[N+](=O)[O-])=O
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
ADDITION
Type
ADDITION
Details
poured onto ice/water
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=NC2=CC(=C(C=C12)OC)OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.25 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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